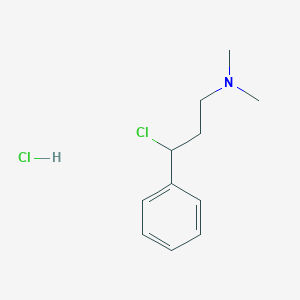

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Beschreibung

The exact mass of the compound (3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBOLGFVUPJVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507540 | |

| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79130-51-1, 1011-59-2 | |

| Record name | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1011-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride physical and chemical properties

An In-Depth Technical Guide to 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Introduction

In the landscape of pharmaceutical development, the precision and reliability of starting materials and intermediates are paramount. This compound is a quintessential example of such a critical building block. While not an active pharmaceutical ingredient (API) itself, its unique structural features make it an indispensable precursor in the synthesis of numerous APIs, most notably within the class of tricyclic antidepressants (TCAs) like Imipramine and phenothiazine derivatives.[1] Its proper characterization and handling are foundational to the successful, reproducible, and safe synthesis of these life-altering medications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties, analytical validation techniques, and its strategic application in complex synthetic routes. Our objective is to provide a comprehensive technical resource that ensures this intermediate is utilized with maximum efficiency and safety in your laboratory.

Section 1: Chemical Identity and Structural Elucidation

Correctly identifying a chemical intermediate is the first and most critical step in any synthetic workflow. Ambiguity in nomenclature or CAS numbers can lead to costly errors. This compound is often cited with multiple identifiers, so careful verification is essential. The authoritative details are summarized below.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride | [2] |

| Common Synonyms | N,N-dimethyl-3-chloro-3-phenyl-propylamine HCl | [3] |

| CAS Number | 1011-59-2; 79130-51-1 (hydrochloride salt) | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₇Cl₂N (or C₁₁H₁₆ClN·HCl) | [2] |

| Molecular Weight | 234.16 g/mol | [2][5] |

| InChIKey | KJBOLGFVUPJVKR-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CN(C)CCC(C1=CC=CC=C1)Cl.Cl | [2] |

Insight from the Field: It is crucial to distinguish this compound from its non-phenylated analogue, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5), a common point of confusion in sourcing.[6][7] Always verify the structure via analytical data (e.g., NMR) upon receipt of a new batch, regardless of the label, to prevent incorporation of the wrong fragment into your synthesis.

Visualizing the Molecular Structure

A clear understanding of the molecule's topology is key to predicting its reactivity. The following diagram illustrates the connectivity of this compound.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The physical properties of an intermediate dictate its handling, storage, and application in specific reaction conditions. As a hydrochloride salt, this compound exhibits properties typical of organic salts, which are advantageous for stability and ease of use.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in Practice |

| Appearance | White crystalline powder | Crystalline solids are generally easier to handle, weigh, and assess for purity visually than oils or amorphous materials.[7] |

| Melting Point | 176 °C | A sharp melting point is a good indicator of high purity. This relatively high value confirms its salt nature and thermal stability under typical reaction conditions.[5] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | High solubility in water is useful for aqueous workups. For reactions, it may need to be converted to its free base form to dissolve in common organic solvents like THF or toluene. |

| Storage | Room Temperature, in a dry, tightly sealed container | The hydrochloride salt is stable but can be hygroscopic. Storing it in a desiccator or dry environment prevents water absorption, which could interfere with moisture-sensitive reactions.[5] |

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this intermediate is rooted in its two primary functional groups: the tertiary amine and, more importantly, the benzylic chloride.

-

The Tertiary Amine: In its hydrochloride form, the amine is protonated, rendering it non-nucleophilic and stable. To be used in reactions where the amine itself is a target, it must be deprotonated with a base. However, its primary role is not as a nucleophile but as a stable moiety that becomes part of the final API.

-

The Benzylic Chloride: This is the key reactive center. The chlorine atom is attached to a carbon that is adjacent to a phenyl group. This "benzylic" position makes the C-Cl bond highly susceptible to nucleophilic substitution. The phenyl group stabilizes the resulting carbocation intermediate in an Sₙ1 pathway or the transition state in an Sₙ2 pathway, significantly accelerating the reaction compared to a simple alkyl chloride. This enhanced reactivity is precisely why it is an excellent alkylating agent.

Core Application: Synthesis of Tricyclic Antidepressants

The most prominent use of this intermediate is in the alkylation of heterocyclic amine cores to produce TCAs. The general workflow is a nucleophilic substitution reaction.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | C11H17Cl2N | CID 12707240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:79130-51-1 | (3-CHLORO-3-PHENYL-PROPYL)-DIMETHYL-AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 4. 1011-59-2|this compound|BLD Pharm [bldpharm.com]

- 5. N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2 [chemicalbook.com]

- 6. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

Molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of this compound. As a pivotal intermediate in the synthesis of various pharmaceutical agents, including tricyclic antidepressants and selective serotonin reuptake inhibitors, a thorough understanding of its structural and chemical attributes is paramount for researchers and drug development professionals. This document delves into its chemical identity, stereochemistry, spectroscopic signature, synthetic pathways, and the critical analytical methodologies required for its quality control. The insights herein are framed from the perspective of an application scientist, emphasizing the causal relationships behind experimental choices and the necessity for self-validating protocols to ensure scientific integrity.

Introduction and Significance

Overview of the Compound

This compound is a substituted propyl-amine derivative of significant interest in medicinal and synthetic chemistry. Its structure incorporates a reactive benzylic chloride, a terminal dimethylamine group, and a chiral center, making it a versatile building block for more complex molecular architectures.[1] The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.

Pharmaceutical Relevance

The principal application of this compound is as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). It is notably used in the preparation of drugs such as the tricyclic antidepressant imipramine and phenothiazine derivatives.[1] Furthermore, its chiral variants are crucial for stereoselective synthesis, for instance, in the production of dapoxetine, a short-acting selective serotonin reuptake inhibitor.[2] The reactivity of the C-Cl bond allows for facile nucleophilic substitution, enabling the connection of the core phenylpropan-1-amine scaffold to other molecular moieties.

Scope of the Guide

This guide offers a detailed analysis of the compound's molecular structure. It will cover its physicochemical properties, stereochemical considerations, and a predictive analysis of its spectroscopic profile. Additionally, it will outline common synthetic strategies and present robust, detailed protocols for its analytical characterization, which are essential for ensuring purity and identity in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the starting point for any scientific investigation.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride[3]

-

Common Synonyms: N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE, Benzenepropanamine, γ-chloro-N,N-dimethyl-, hydrochloride (1:1)[4]

-

InChI Key: KJBOLGFVUPJVKR-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 234.16 g/mol | [1][3] |

| Appearance | White to yellow crystal/powder | [5] |

| Melting Point | 176 °C | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4] |

| GHS Hazard Statement | H319: Causes serious eye irritation | [3][4] |

Detailed Molecular Structure Analysis

Core Structure and Functional Groups

The molecule is built upon a three-carbon propane chain.

-

C1: Bonded to a dimethylamino group, -(N(CH₃)₂). In the hydrochloride salt, this tertiary amine is protonated to form a dimethylammonium cation, -[NH(CH₃)₂]⁺, with a chloride counter-ion.

-

C3: This carbon is a key feature, as it is bonded to both a phenyl group (-C₆H₅) and a chlorine atom (-Cl). This makes the chlorine a benzylic chloride, which enhances its reactivity as a leaving group in nucleophilic substitution reactions.

Stereochemistry: The Chiral Center

The C3 carbon is bonded to four different groups (a hydrogen atom, a chlorine atom, a phenyl group, and the C2 of the propyl chain), making it a chiral center. Consequently, the molecule exists as a pair of enantiomers: (S)-3-chloro-N,N-dimethyl-3-phenylpropan-1-amine and (R)-3-chloro-N,N-dimethyl-3-phenylpropan-1-amine. This stereochemistry is of profound importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles. The synthesis of specific enantiopure drugs, such as (S)-dapoxetine, requires the use of the corresponding pure enantiomer of this intermediate.[2]

Caption: 2D structure of the cation with the chiral center (C*) highlighted.

Spectroscopic Characterization (Predictive Analysis)

While proprietary spectra are held by manufacturers, the molecular structure allows for a robust prediction of its spectroscopic signatures, which are essential for identity confirmation.

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~7.3-7.5 ppm (multiplet, 5H): Phenyl protons. ~5.2 ppm (triplet, 1H): Methine proton at C3, split by C2 protons. ~3.2-3.5 ppm (multiplet, 2H): Methylene protons at C2. ~2.8 ppm (singlet, 6H): Two equivalent methyl groups on the nitrogen. ~2.5-2.7 ppm (multiplet, 2H): Methylene protons at C1. A broad signal for the N-H proton may also be visible. | The chemical shifts are dictated by the electronic environment of each proton. The phenyl and methine protons are deshielded by the adjacent electronegative atoms and aromatic ring. |

| ¹³C NMR | ~138-140 ppm: Quaternary phenyl carbon. ~126-129 ppm: Phenyl CH carbons (3 signals). ~60-65 ppm: C3 methine carbon (attached to Cl). ~50-55 ppm: C1 methylene carbon. ~42-45 ppm: Dimethyl carbons. ~35-40 ppm: C2 methylene carbon. | The number of signals corresponds to the number of chemically non-equivalent carbon atoms. Carbons attached to electronegative atoms (Cl, N) are shifted downfield. |

| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch. ~2800-3000 cm⁻¹: Aliphatic C-H stretch. ~2400-2700 cm⁻¹ (broad): N-H stretch of the ammonium salt. ~1450, 1495 cm⁻¹: Aromatic C=C bending. ~700-750 cm⁻¹: C-Cl stretch. | Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. The broad ammonium stretch is a key diagnostic feature of the hydrochloride salt. |

| Mass Spec. (ESI+) | m/z ~197/199: Molecular ion [M]+ peak for the free base (C₁₁H₁₆ClN), showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Major Fragment: Loss of Cl to give a fragment at m/z ~162. | Electrospray ionization would detect the cation (the free base). The mass-to-charge ratio and isotopic distribution confirm the elemental composition, while fragmentation patterns reveal structural components. |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound can be approached in several ways, with the choice of method often dictated by the need for stereochemical control.

-

Mannich Reaction: A classical approach involves the Mannich reaction of a suitable ketone, formaldehyde, and dimethylamine hydrochloride.[1] This method typically yields a racemic mixture of the product.

-

Stereospecific Synthesis: For pharmaceutical applications requiring a single enantiomer, a stereospecific route is necessary. A common strategy begins with a chiral precursor, such as (R)-3-chloro-1-phenyl propanol.[2] This alcohol is first activated by converting the hydroxyl group into a better leaving group (e.g., a mesylate or tosylate) using sulfonyl chlorides. Subsequent nucleophilic substitution with dimethylamine yields the desired enantiomerically pure product with an inversion of stereochemistry.[2]

Caption: Workflow for the stereospecific synthesis of the (S)-enantiomer.

Key Chemical Reactions

The synthetic utility of this compound stems from the reactivity of the benzylic chloride. It readily undergoes nucleophilic substitution (Sₙ2) reactions, where the chloride ion is displaced by a wide range of nucleophiles (e.g., alkoxides, phenoxides, amines). This reaction is the cornerstone of its use as an intermediate, allowing for the attachment of this fragment to a target scaffold, as seen in the synthesis of dapoxetine where it reacts with 1-naphthol.[2]

Methodologies for Analysis and Quality Control

Ensuring the purity and identity of a pharmaceutical intermediate is non-negotiable. The following protocols are self-validating systems designed for robust quality control.

Caption: Integrated analytical workflow for quality control assessment.

Protocol: Reversed-Phase HPLC for Purity Assessment

This method quantifies the compound and separates it from potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Injection Volume: 10 µL.

-

Validation: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A clean baseline and sharp, symmetrical peak shape validate the method's suitability.

Protocol: Chiral HPLC for Enantiomeric Purity

This method is critical for ensuring the stereochemical integrity of an enantiomerically pure batch.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H).

-

Mobile Phase (Isocratic): A mixture of Hexane and Isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10 Hexane:IPA + 0.1% DEA). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

-

Validation: The method is validated by first running a sample of the racemic mixture to confirm the retention times of both the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is then calculated for the test sample using the peak areas of the two enantiomers.

Handling, Storage, and Safety

-

Handling: Due to its classification as a serious eye irritant, appropriate personal protective equipment (PPE), including safety glasses or goggles, should be worn at all times.[3] Handle in a well-ventilated area.

-

Storage: The compound should be stored in a tightly sealed container in a dry place at room temperature to prevent hydrolysis and degradation.[4]

Conclusion

This compound is more than a simple chemical; it is a precisely designed molecular tool for pharmaceutical synthesis. Its key structural features—the reactive benzylic chloride, the basic dimethylamine center, and the crucial chiral carbon—endow it with significant versatility. A comprehensive understanding of its structure, coupled with rigorous analytical characterization using methods like those detailed in this guide, is fundamental to its successful application in the development of safe and effective medicines.

References

-

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) - PubChem. (URL: [Link])

-

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | C11H16ClN - PubChem. (URL: [Link])

-

(3-CHLORO-3-PHENYL-PROPYL)-DIMETHYL-AMINE HYDROCHLORIDE | Chemsrc. (URL: [Link])

- CN103396320A - (S)

-

CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc. (URL: [Link])

- CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate - Google Patents [patents.google.com]

- 3. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | C11H17Cl2N | CID 12707240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS Number: 1011-59-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral data to confirm the molecular structure and purity of the compound.

Molecular Structure and Properties

This compound is a hydrochloride salt with the molecular formula C₁₁H₁₇Cl₂N and a molecular weight of 234.16 g/mol .[1][2] The structure features a propyl chain with a phenyl group and a chlorine atom at the C3 position, and a dimethylamino group at the C1 position, which is protonated to form the hydrochloride salt.[3] This structure is a critical determinant of its chemical reactivity and its spectral characteristics.

Molecular Structure Diagram

Caption: Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of the title compound involves dissolving a small sample (5-10 mg) in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 or 400 MHz NMR spectrometer.

Data and Interpretation:

The following table summarizes the experimentally observed ¹H NMR data in D₂O.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45–7.32 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.21 | Triplet (J = 7.2 Hz) | 2H | -CH₂-N⁺H(CH₃)₂ |

| 2.88 | Singlet | 6H | -N⁺H(CH₃)₂ |

| 2.64–2.58 | Multiplet | 2H | -CH(Cl)-CH₂- |

Causality Behind Signal Assignment:

-

Aromatic Protons (δ 7.45–7.32): The signals in the downfield region are characteristic of protons attached to a benzene ring. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.

-

Methylene Protons Adjacent to Nitrogen (δ 3.21): The triplet indicates that this methylene group is adjacent to another methylene group with two protons. The downfield shift is due to the deshielding effect of the positively charged nitrogen atom.

-

Dimethylamino Protons (δ 2.88): The six protons of the two methyl groups are chemically equivalent, resulting in a sharp singlet. Their chemical shift is in the expected range for methyl groups attached to a nitrogen atom.

-

Methylene Protons Adjacent to the Chlorinated Carbon (δ 2.64–2.58): This multiplet corresponds to the methylene group adjacent to the chiral center bearing the chlorine atom. The complex multiplicity is due to coupling with the adjacent methylene and methine protons.

¹H NMR Assignment Workflow

Caption: Figure 3. Predicted major fragmentation pathways in ESI-MS.

Explanation of Fragmentation:

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group is a favorable process, leading to the formation of a stable benzylic carbocation.

-

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines, resulting in a resonance-stabilized iminium ion.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR data confirms the proton framework of the molecule, while predicted ¹³C NMR, IR, and MS data offer further structural verification. This information is invaluable for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry. The provided protocols and interpretations serve as a practical resource for scientists working with this important chemical intermediate.

References

-

PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). [Link]

Sources

Synthesis pathways for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Introduction

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure, featuring a reactive chloro group and a tertiary amine, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs), including tricyclic antidepressants like imipramine and phenothiazine derivatives.[2] This guide provides a detailed exploration of the predominant synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and critical process considerations from the perspective of a senior application scientist.

The primary and most established route involves a multi-step sequence beginning with a Mannich reaction, followed by reduction of the resulting ketone, subsequent chlorination of the alcohol, and concluding with salt formation. An alternative, stereoselective pathway will also be discussed, highlighting strategies for chiral synthesis.

Primary Synthesis Pathway: Mannich Reaction and Subsequent Transformations

This pathway is the most widely documented and industrially relevant approach. It leverages common starting materials in a logical four-step sequence. The overall transformation can be visualized as a strategic construction of the carbon skeleton followed by functional group interconversions.

Logical Workflow Diagram

Caption: Four-step synthesis of the target compound.

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

Expertise & Experience: The Mannich reaction is a cornerstone of amine synthesis, valued for its efficiency in forming a β-amino carbonyl compound through a three-component condensation.[3][4] In this synthesis, acetophenone (an enolizable ketone), formaldehyde, and dimethylamine hydrochloride are reacted under acidic conditions.[5] The use of dimethylamine as its hydrochloride salt and a catalytic amount of strong acid (e.g., HCl) is crucial. This ensures the in-situ formation of the electrophilic N,N-dimethylmethyleneammonium ion (an Eschenmoser's salt precursor), which is the key intermediate that reacts with the ketone.[6]

Reaction Mechanism:

-

Iminium Ion Formation: Dimethylamine reacts with formaldehyde in the presence of an acid catalyst. The initial adduct dehydrates to form the highly electrophilic dimethylmethyleneammonium ion.[6]

-

Enol Formation: Acetophenone, under acidic conditions, tautomerizes to its enol form.

-

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one, after deprotonation.[6]

Caption: Formation of the β-amino ketone intermediate.

Experimental Protocol (Adapted from Organic Syntheses Procedure):

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[5]

-

Solvent and Catalyst: Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.[5]

-

Reaction: Reflux the mixture on a steam bath for approximately 2 hours. The initial two-phase mixture should become a homogeneous solution as the paraformaldehyde dissolves.[5]

-

Isolation: Filter the hot, yellowish solution if necessary. Transfer to a wide-mouthed Erlenmeyer flask and, while still warm, dilute with 400 mL of acetone to induce crystallization.[5]

-

Workup: Cool the mixture in an ice bath for at least one hour. Collect the crystalline product, β-dimethylaminopropiophenone hydrochloride, by filtration. Wash the crystals with acetone to remove unreacted starting materials and byproducts.[5]

-

Drying: Dry the product at 70°C. The expected melting point of the purified material is 155–156°C.[5]

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one

Expertise & Experience: The next critical step is the selective reduction of the carbonyl group to a secondary alcohol. This transformation is essential for introducing the hydroxyl group that will later be replaced by chlorine. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its high selectivity for ketones in the presence of other functional groups, its operational simplicity, and its widespread availability.[7] Catalytic hydrogenation using catalysts like Raney nickel is an alternative but often requires specialized high-pressure equipment.[7][8]

Experimental Protocol (Sodium Borohydride Method):

-

Setup: Dissolve 10.0 g of 3-(dimethylamino)-1-phenylpropan-1-one in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.[7]

-

Cooling: Place the flask in an ice bath and stir until the solution temperature is near 0°C.[7] This is critical to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add 1.5 equivalents of sodium borohydride in small portions over 15-20 minutes. Vigorous stirring is necessary to manage the evolution of hydrogen gas.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol using a rotary evaporator.[7]

-

Add ethyl acetate to the aqueous residue and basify the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is 8-9.[7] This neutralizes the reaction and ensures the product is in its free base form for extraction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[7]

-

Combine the organic extracts and wash them sequentially with water and then with saturated brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(dimethylamino)-1-phenylpropan-1-ol as the free base.[7]

-

Step 3: Chlorination of 3-(Dimethylamino)-1-phenylpropan-1-ol

Expertise & Experience: The conversion of the secondary alcohol to the corresponding alkyl chloride is a pivotal step. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation as it cleanly produces the desired chloride with gaseous byproducts (SO₂ and HCl), simplifying purification.[9] The reaction proceeds via an Sₙi (internal nucleophilic substitution) mechanism, often with retention of configuration, although the presence of solvents can influence the stereochemical outcome. Performing the reaction in the presence of hydrochloric acid helps to protonate the amine, preventing it from reacting with the thionyl chloride.[9]

Experimental Protocol:

-

Setup: Dissolve the N,N-dimethyl-3-hydroxy-3-phenylpropylamine obtained from the previous step in chloroform containing hydrochloric acid.[9]

-

Reagent Addition: Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. Anhydrous conditions are essential to prevent hydrolysis of the thionyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).

-

Workup: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The residue contains the crude 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine.

Step 4: Formation of the Hydrochloride Salt

Expertise & Experience: The final step involves converting the synthesized free base into its stable, crystalline hydrochloride salt. This is standard practice in pharmaceutical chemistry to improve the stability, solubility, and handling characteristics of amine-containing compounds. The most direct method is to introduce anhydrous hydrogen chloride gas into a solution of the amine.[10]

Experimental Protocol:

-

Setup: Dissolve the crude 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine free base in a suitable anhydrous solvent, such as diethyl ether or ethanol.[10]

-

Salification: Bubble dry hydrogen chloride gas through the stirred solution.[10] The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.[10]

-

Purification: If necessary, the final product can be recrystallized from a suitable solvent system like ethanol/acetone to achieve high purity.

Quantitative Data Summary for Primary Pathway

| Step | Key Reactants | Key Reagents/Solvents | Typical Conditions |

| 1. Mannich Reaction | Acetophenone, Dimethylamine HCl, Paraformaldehyde | Ethanol, HCl | Reflux, 2 hours |

| 2. Ketone Reduction | 3-(Dimethylamino)-1-phenylpropan-1-one | Sodium Borohydride, Methanol | 0°C to RT, 1-2 hours |

| 3. Chlorination | 3-(Dimethylamino)-1-phenylpropan-1-ol | Thionyl Chloride, Chloroform | Reflux |

| 4. Salt Formation | 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | Anhydrous HCl, Ethanol/Ether | 0°C to RT |

Alternative Pathway: Chiral Synthesis

For applications requiring specific stereoisomers, such as the synthesis of dapoxetine, a chiral synthesis approach is necessary.[10] This pathway demonstrates a different synthetic strategy, starting from a chiral precursor.

Principle: This route begins with a chiral alcohol, (R)-3-chloro-1-phenyl propanol, and introduces the dimethylamine group via a nucleophilic substitution reaction.

Caption: Stereoselective synthesis from a chiral alcohol.

Synthetic Steps:

-

Esterification: The starting material, (R)-3-chloro-1-phenyl propanol, is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or thionyl chloride) to convert the hydroxyl group into a better leaving group (a mesylate or chloride).[10]

-

Nucleophilic Substitution: The activated intermediate is then reacted with dimethylamine. The dimethylamine acts as a nucleophile, displacing the leaving group to form (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine.[10] This step often proceeds with an inversion of stereochemistry.

-

Salification: The resulting chiral amine is converted to its hydrochloride salt using anhydrous HCl, as described in the primary pathway.[10]

This method provides excellent stereochemical control but relies on the availability of the enantiomerically pure starting material.

References

- Application Note: Protocol for the Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one. Benchchem.

- This compound | 1011-59-2. Benchchem.

- Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.

- (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate.

- Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. PrepChem.com.

- The Mannich Reaction. YouTube.

- Preparation method of 3-methylamino-1-phenylpropanol.

- Synthesis of Mannich bases hydrochloride 1.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.

- β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate - Google Patents [patents.google.com]

A Technical Guide to the Biological Significance of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Abstract

This technical guide addresses the biological significance of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. It clarifies that this compound is not a direct pharmacological agent but a critical chemical intermediate in the synthesis of potent, biologically active molecules. The primary focus of this document is to detail the mechanism of action of its most prominent derivative, the antidepressant Fluoxetine. By elucidating the pathway from chemical precursor to a clinically vital therapeutic, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's ultimate impact on biological systems. The narrative bridges synthetic chemistry with neuropharmacology, detailing the inhibition of the serotonin transporter (SERT) and outlining the state-of-the-art experimental protocols used to characterize this activity.

Introduction: From Chemical Intermediate to Biological Modulator

In the landscape of drug discovery and development, the journey from a simple chemical building block to a life-altering therapeutic is complex. This compound is a prime example of a compound whose significance is not in its own biological activity, but in its pivotal role as a precursor. While some sources describe it as a general biochemical reagent, its primary and most notable application is in the multi-step synthesis of Fluoxetine (Prozac), a cornerstone of modern psychopharmacology.[1][2]

The original synthesis of Fluoxetine involves the conversion of 3-dimethylaminopropiophenone to a key alcohol intermediate, which is then chlorinated to yield a chloro derivative structurally related to the topic compound.[2][3] This chloro derivative is subsequently reacted with 4-trifluoromethylphenol, and after a demethylation process, yields Fluoxetine.[1][2] Therefore, to understand the "mechanism of action" relevant to this compound, one must look downstream to the biological targets of the final active pharmaceutical ingredient it helps create. This guide will focus on the well-established pharmacology of Fluoxetine as the ultimate expression of this precursor's utility.

Core Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

The therapeutic efficacy of Fluoxetine is rooted in its function as a Selective Serotonin Reuptake Inhibitor (SSRI).[4][5] Its primary molecular target within the central nervous system is the Serotonin Transporter (SERT) , a protein encoded by the SLC6A4 gene.[6][7]

2.1. The Role of SERT in Serotonergic Neurotransmission

SERT is an integral membrane protein found on the presynaptic membrane of serotonergic neurons.[8] Its function is to terminate the action of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft by actively reabsorbing it back into the presynaptic neuron.[8][9] This reuptake process is crucial for recycling the neurotransmitter and maintaining precise control over the duration and intensity of serotonergic signaling.[10]

The transport process is energetically dependent on the sodium gradient maintained by Na+/K+-ATPase.[10][11] The cycle involves the sequential binding of a sodium ion (Na+), a serotonin molecule, and a chloride ion (Cl-) to the transporter's outward-facing conformation.[7][11] This binding induces a conformational change, causing the transporter to "flip" inward, releasing serotonin and the ions into the presynaptic cell's cytoplasm. The subsequent binding of an intracellular potassium ion (K+) facilitates the return of the transporter to its outward-facing state, readying it for another cycle.[11]

2.2. Fluoxetine's Interaction with SERT

Fluoxetine exerts its effect by competitively inhibiting SERT.[12] X-ray crystallography studies have shown that antidepressants like paroxetine and (S)-citalopram, which share a mechanism with Fluoxetine, bind directly within the central binding site of SERT.[9] This site is located halfway across the membrane, in a cavity formed by transmembrane helices 1, 3, 6, 8, and 10.[9] By lodging in this pocket, Fluoxetine physically obstructs the binding of serotonin, effectively locking the transporter in an outward-open conformation and preventing the reuptake process.[9][12]

The consequence of this blockade is a prolonged residence time and an increased concentration of serotonin in the synaptic cleft.[13] This enhanced availability of serotonin leads to greater activation of postsynaptic serotonin receptors, which is believed to be the primary driver of the downstream neuroadaptive changes that alleviate depressive symptoms.[9]

2.3. Selectivity and Downstream Effects

A key feature of Fluoxetine and other SSRIs is their high selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[14] This specificity minimizes off-target effects and contributes to a more favorable side-effect profile compared to older antidepressants like tricyclic antidepressants (TCAs).[14] While Fluoxetine has weak affinity for various other receptors, its primary therapeutic action is attributed to SERT inhibition.[6][14] Prolonged treatment with Fluoxetine can lead to complex downstream effects, including changes in the expression of genes involved in neuroplasticity and myelination, such as brain-derived neurotrophic factor (BDNF).[5][6]

Experimental Protocols for Mechanistic Elucidation

Characterizing the interaction between a compound like Fluoxetine and its target, SERT, requires specific and robust experimental methodologies. The two primary in vitro assays used are radioligand binding assays and neurotransmitter reuptake inhibition assays.

3.1. Radioligand Binding Assay: Measuring Target Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor or transporter. It relies on the principle of competitive displacement of a radiolabeled ligand that is known to bind to the target with high affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest cells engineered to express high levels of human SERT (hSERT), such as HEK293 cells, or use homogenized rat brain tissue.[15][16]

-

Homogenize the cells/tissue in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction, which is rich in SERT.[16]

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.[16]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a radioligand (e.g., [3H]citalopram) at a concentration near its dissociation constant (Kd).[16]

-

Non-specific Binding (NSB) Wells: Add the same components as the total binding wells, plus a high concentration of a known, non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.[16]

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., Fluoxetine).

-

-

Incubation & Harvesting:

-

Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[16]

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The transporter-bound radioligand is retained on the filter, while the unbound radioligand passes through.[17]

-

-

Data Analysis:

-

Quantify the radioactivity trapped on each filter using a scintillation counter.[17]

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. Serotonin Reuptake Inhibition Assay: Measuring Functional Potency (IC50)

This assay measures the functional ability of a compound to inhibit the transport of serotonin into cells or synaptosomes. It provides a direct measure of the compound's potency.

Step-by-Step Methodology:

-

Preparation of Biological Material:

-

Assay Setup:

-

Initiation of Uptake:

-

Termination and Data Collection:

-

Terminate the uptake by rapidly filtering the plate's contents and washing with ice-cold buffer to remove extracellular [3H]5-HT.[17]

-

Alternatively, for cell-based assays, the reaction can be stopped by aspiration of the medium followed by cell lysis.

-

Quantify the amount of [3H]5-HT taken up into the cells/synaptosomes using a scintillation counter.[17]

-

-

Data Analysis:

-

Define 100% uptake as the amount measured in vehicle-treated wells and 0% uptake as the amount measured in the presence of a saturating concentration of a known inhibitor (e.g., Fluoxetine).

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit serotonin reuptake by 50%.

-

Quantitative Data Summary

The efficacy and selectivity of Fluoxetine are best understood through quantitative data derived from the assays described above. These values allow for direct comparison with other compounds and highlight the drug's specific pharmacological profile.

| Compound | Target | Assay Type | Value | Reference |

| Fluoxetine | SERT | Reuptake Inhibition | IC50: ~1 µM | (JAR Cells)[18] |

| (S)-Citalopram | SERT | Binding | IC50: 2.6 nM | (COS7 Membranes)[16] |

| Fluoxetine | Muscarinic, H1, 5-HT1, 5-HT2, α1, α2 Receptors | Binding | Low Affinity | (Rat Brain Membranes)[14] |

| Nisoxetine | NET | Binding | Ki: 383 nM | (HEK-hSERT Cells)[19] |

Note: IC50 and Ki values can vary based on experimental conditions, tissue/cell type, and radioligand used.

Conclusion

While this compound possesses no significant, direct mechanism of action in biological systems, its role as a key synthetic precursor to Fluoxetine makes it a compound of immense indirect importance. The true biological relevance of this intermediate is realized through the potent and selective inhibition of the serotonin transporter by its final product. Fluoxetine's ability to block SERT, thereby increasing synaptic serotonin levels, has revolutionized the treatment of depression and other psychiatric disorders. Understanding this complete pathway—from the synthesis of an intermediate to the complex neuropharmacology of the final drug—is essential for researchers in medicinal chemistry and drug development. The experimental protocols detailed herein represent the gold standard for characterizing such activity, providing the critical data needed to evaluate the potency, selectivity, and therapeutic potential of novel CNS-active compounds.

References

- Mechanism of Action of the Serotonin Transporter. (n.d.). Google Cloud.

- Wong, D. T., Bymaster, F. P., Horng, J. S., & Molloy, B. B. (1975). The pharmacologic profile of fluoxetine. PubMed.

- Belzeaux, R., & El-Hage, W. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience.

- This compound | 1011-59-2. (n.d.). Benchchem.

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339.

- Anti depressant ( fluoxetine ). (2017, March 29). Slideshare.

- fluoxetine. (n.d.). ClinPGx.

- Serotonin Transporter. (n.d.). Proteopedia.

- Fluoxetine. (n.d.). Wikipedia.

- Serotonin transporter. (n.d.). Wikipedia.

- Singh, H. K., & Saad, A. B. (2024). Fluoxetine. In StatPearls. StatPearls Publishing.

- SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.

- SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX.

- Application Notes and Protocols for Radioligand Binding Assays with Talopram. (n.d.). Benchchem.

- Montgomery, T. R., Partilla, J. S., Al-Abed, Y., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Data in Brief, 18, 1146–1151.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(2), 340-348.

- Process for the preparation of fluoxetine hydrochloride. (2001). Google Patents.

- Production of fluoxetine and new intermediates. (1993). Google Patents.

- Smith, R. L., & Gribble, G. W. (2012). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 3(6), 409–415.

Sources

- 1. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 2. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]

- 4. Anti depressant ( fluoxetine) | PPTX [slideshare.net]

- 5. Fluoxetine - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 8. Serotonin Transporter - Proteopedia, life in 3D [proteopedia.org]

- 9. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 11. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 12. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

Stability and Degradation Profile of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Forced Degradation and Stability-Indicating Method Development Strategy

An In-depth Technical Guide

Abstract

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final drug product. This guide provides an in-depth analysis of the potential degradation pathways of this molecule and outlines a comprehensive strategy for conducting forced degradation studies in line with international regulatory guidelines. We propose a systematic approach to developing and validating a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for the effective separation and identification of potential degradation products. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the chemical and pharmaceutical industries.

Introduction and Core Compound Analysis

This compound (Molecular Formula: C₁₁H₁₇Cl₂N, Molecular Weight: 234.16 g/mol ) is a tertiary amine hydrochloride salt.[3] Its utility as a precursor for several pharmaceutical compounds, including antidepressants and muscle relaxants, makes a thorough understanding of its stability profile a critical aspect of drug development.[1][2][4] Impurities and degradation products can arise during synthesis, storage, or formulation, potentially impacting the safety and efficacy of the final API.[5] Therefore, identifying these degradants through forced degradation studies is a regulatory expectation and a scientific necessity.[6]

The structure of the molecule contains two primary sites susceptible to chemical transformation:

-

A Benzylic Chloride: The chlorine atom is attached to a carbon adjacent to a phenyl group, making it a relatively good leaving group and highly susceptible to nucleophilic substitution reactions.

-

A Tertiary Amine: The dimethylamino group is a potential site for oxidation, leading to the formation of an N-oxide.[7]

This guide will detail the anticipated degradation mechanisms and propose a robust analytical workflow to detect, separate, and characterize the resulting products.

Anticipated Degradation Pathways and Products

Based on first principles of organic chemistry, we can predict the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a highly probable degradation route due to the labile benzylic chloride.[1][6] The reaction is expected to proceed via a nucleophilic substitution mechanism. Under acidic, basic, or neutral conditions, the chloride ion can be displaced by a hydroxide ion or water molecule.

-

Predicted Primary Degradant (DP-1): 3-Hydroxy-N,N-dimethyl-3-phenylpropan-1-amine.

-

Mechanism: The reaction likely follows an SN1 pathway due to the stabilization of the resulting benzylic carbocation by the adjacent phenyl group. In basic conditions, direct SN2 displacement by a hydroxide ion is also possible.

Oxidative Degradation

The tertiary amine functionality is prone to oxidation, typically forming a stable N-oxide.[7] Common laboratory and industrial oxidants, such as hydrogen peroxide, can facilitate this transformation.

-

Predicted Primary Degradant (DP-2): 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine N-oxide.

-

Mechanism: This involves the nucleophilic attack of the nitrogen atom on the oxidant (e.g., hydrogen peroxide), leading to the formation of the N-O bond.

The diagram below illustrates these two primary anticipated degradation pathways.

Caption: Workflow for degradation product identification.

Upon analysis, the mass-to-charge ratio (m/z) of new peaks will be compared against the predicted masses of DP-1 (Hydrolysis Product) and DP-2 (N-Oxide). For example, ESI+ analysis should show an [M+H]⁺ ion at m/z 198.29 for the parent free base, m/z 180.28 for DP-1, and m/z 214.29 for DP-2. Further structural confirmation would be achieved by analyzing the MS/MS fragmentation patterns of these ions.

Conclusion

A comprehensive understanding of the degradation profile of this compound is essential for controlling the quality of APIs derived from it. The primary vulnerabilities of the molecule are the benzylic chloride, susceptible to hydrolysis, and the tertiary amine, susceptible to oxidation. A systematic forced degradation study, executed as described, provides the necessary foundation for this understanding. The proposed stability-indicating HPLC-UV/MS method offers a robust, specific, and sensitive platform for separating and identifying the resulting degradation products, ensuring that a complete stability profile can be established. This proactive approach to impurity profiling is a cornerstone of modern pharmaceutical development, safeguarding product quality and patient safety.

References

- Benchchem. (n.d.). This compound | 1011-59-2.

- Benchchem. (n.d.). 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride.

- Unknown Author. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.

- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1).

- MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Biochemical Reagent.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview.

- Opulent Pharma. (n.d.). 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine.

- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.

- ResearchGate. (2025, August 6). Photolysis of 3-Chloro-3-aryldiazirines in the Presence of Amines and Allyl Alcohol.

- European Directorate for the Quality of Medicines & HealthCare. (n.d.). 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.

- ChemicalBook. (2024, February 21). N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2.

- Biosynth. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine | 109-54-6 | FC140337.

- PubMed. (n.d.). Efficient photolytic degradation of nitrosamines.

- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | C11H17Cl2N | CID 12707240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

Thermogravimetric analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

This guide provides a comprehensive examination of the thermal properties of this compound (CAS No. 1011-59-2), a key intermediate in pharmaceutical synthesis.[1] Employing Thermogravimetric Analysis (TGA), we will dissect its thermal stability and decomposition pathway. This analysis is crucial for drug development professionals, offering foundational data for defining processing parameters, ensuring stability during storage, and maintaining batch-to-batch quality control.

Introduction to the Analyte and Method

This compound is a tertiary amine hydrochloride with a molecular formula of C₁₁H₁₇Cl₂N and a molecular weight of 234.16 g/mol .[2][3] Its structure is pivotal in the synthesis of various pharmaceutical compounds.[1] Understanding its behavior under thermal stress is not merely an academic exercise; it is a prerequisite for robust formulation development and manufacturing.

Thermogravimetric Analysis (TGA) is an essential technique in the pharmaceutical industry that measures changes in the mass of a sample as it is heated under controlled conditions.[4][5] This provides critical insights into the thermal stability of active pharmaceutical ingredients (APIs), their decomposition kinetics, and the presence of residual solvents or moisture.[4][6] This guide will elucidate the thermal profile of this specific API, establishing a benchmark for its handling and use.

The Experimental Framework: A Rationale-Driven Approach

A successful TGA experiment hinges on a meticulously designed protocol. The choices made are not arbitrary but are based on the chemical nature of the analyte and the analytical goals.

Core Experimental Parameters

The following parameters were selected to investigate the intrinsic thermal decomposition of the material, free from oxidative influences.

| Parameter | Setting | Rationale & Causality |

| Instrument | High-Precision Thermogravimetric Analyzer | Ensures accurate and reproducible measurement of mass changes against temperature. |

| Sample Mass | 5-10 mg | An optimal mass to achieve a strong signal without inducing thermal gradients within the sample, which could obscure transition events. |

| Crucible | Open Alumina 70 µL | Alumina is inert and has high thermal conductivity. An open pan allows decomposition products to freely evolve from the sample. |

| Atmosphere | Nitrogen (N₂) | An inert atmosphere is critical for studying the inherent thermal decomposition pathway of the molecule itself, preventing oxidative side reactions that would occur in an air atmosphere.[6] |

| Flow Rate | 50 mL/min | A consistent flow of purge gas removes evolved gaseous products from the furnace, preventing secondary reactions and ensuring a clean signal. |

| Heating Rate | 10 °C/min | A moderate heating rate provides a good balance between experimental efficiency and the resolution of distinct thermal events. Slower rates can offer better separation of overlapping weight losses but at the cost of time. |

| Temperature Range | 25 °C to 600 °C | This range is sufficient to cover the initial stable region, the complete decomposition of the organic molecule, and the formation of any final residue. |

Experimental Workflow

The process from sample preparation to final data interpretation follows a logical and self-validating sequence. This ensures that the results are not only accurate but also meaningful.

Caption: Proposed Thermal Decomposition Pathway.

Significance in Pharmaceutical Development

The TGA profile is more than a set of curves and numbers; it provides actionable data that directly impacts product quality and safety.

-

Defining Processing Limits: The onset of decomposition at ~180 °C provides a clear upper temperature limit for manufacturing processes such as drying, milling, and granulation. [7]Exceeding this temperature would lead to API degradation, compromising the purity, safety, and efficacy of the final drug product.

-

Ensuring Stability and Shelf-Life: TGA data is fundamental to predicting the long-term stability of an API. [5]It helps in selecting appropriate storage conditions and packaging materials to prevent premature degradation. [5]* Quality Control Metric: The TGA thermogram serves as a characteristic fingerprint for the API. It can be implemented as a rapid and reliable quality control test to ensure the thermal stability and identity of incoming raw materials and to confirm batch-to-batch consistency. [8]* Excipient Compatibility Screening: In formulation development, TGA can be used to screen for potential adverse interactions between the API and excipients at elevated temperatures, which is a critical step in developing a stable drug product. [5]

Conclusion

The thermogravimetric analysis of this compound reveals a well-defined, multi-step decomposition profile. The material is stable up to approximately 180 °C, after which it degrades via an initial dehydrochlorination, followed by the fragmentation of the organic structure at higher temperatures. This in-depth understanding of its thermal behavior is indispensable for pharmaceutical scientists and engineers. It provides the foundational knowledge required to design robust manufacturing processes, ensure product stability, and maintain the highest standards of quality and safety in drug development. [4][7]TGA proves to be a critical and efficient tool in the comprehensive characterization of this important pharmaceutical intermediate.

References

- Benchchem. (n.d.). This compound | 1011-59-2.

- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.

- MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

- NETZSCH. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- ResearchGate. (2025). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.

- PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1).

- ChemicalBook. (2024). N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2.

- MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) | C11H17Cl2N | CID 12707240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2 [chemicalbook.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. linseis.com [linseis.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Protocol for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

An Application Note for the Multi-Step Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of significant pharmaceutical compounds. Its structure is a cornerstone for building molecules with complex pharmacological activities, most notably as a direct precursor to phenothiazine antipsychotics such as Chlorpromazine.[1][2] The synthesis of this compound is a valuable process for researchers in medicinal chemistry and drug development, requiring a precise, multi-step approach that combines classic organic reactions.

This guide provides a detailed protocol for the synthesis of this compound. It is structured to provide not only the procedural steps but also the underlying mechanistic principles, ensuring that researchers can execute the synthesis with a thorough understanding of the chemical transformations involved. The protocol is divided into three primary stages: a Mannich reaction to form a β-amino ketone, the stereoselective reduction of the ketone to an amino alcohol, and a final chlorination step to yield the target compound.

Overall Synthetic Pathway

The transformation from simple starting materials to the final product follows a logical and well-established three-step sequence. Each step builds upon the last to construct the required carbon skeleton and install the necessary functional groups.

Caption: High-level workflow for the synthesis.

Part 1: The Mannich Reaction - Synthesis of 3-(Dimethylamino)propiophenone hydrochloride

The journey begins with the Mannich reaction, a classic three-component condensation that is fundamental for C-C bond formation and the synthesis of β-amino carbonyl compounds.[3][4][5][6] This reaction assembles the basic carbon framework of our target molecule from acetophenone, formaldehyde (from paraformaldehyde), and dimethylamine.[7]

Mechanistic Insight

The reaction proceeds through two main phases. First is the formation of an electrophilic N,N-dimethylmethyleneammonium ion (an iminium ion, also known as Eschenmoser's salt) from the reaction of dimethylamine with formaldehyde.[4][5][8] Second, the acetophenone, under slightly acidic conditions, tautomerizes to its enol form. This enol, acting as a nucleophile, then attacks the iminium ion to form the final β-amino ketone, known as a Mannich base.[3][7][8]

Caption: Formation of the Mannich Base intermediate.

Experimental Protocol 1

This protocol is adapted from the well-established procedure found in Organic Syntheses.[9]

Materials:

-

Acetophenone (0.5 mole)

-

Dimethylamine hydrochloride (0.65 mole)

-

Paraformaldehyde (0.22 mole)

-

Concentrated Hydrochloric Acid (1 mL)

-

95% Ethanol (80 mL)

-

Acetone

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[9]

-

Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[9]

-

Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The initial two-layered mixture will become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds.[6][9]

-

If the resulting solution is not clear, filter it while hot through a pre-heated funnel to remove any insoluble impurities.[9]

-

Transfer the clear, hot solution to a 1-L Erlenmeyer flask and cool it in an ice bath.[6]

-

Slowly add 300 mL of cold acetone to the cooled solution to precipitate the product, 3-(dimethylamino)propiophenone hydrochloride.[6]

-

Continue cooling the mixture in the ice bath for at least one hour to ensure complete crystallization.[6]

-

Collect the white crystalline product by vacuum filtration. Wash the crystals with cold acetone to remove soluble impurities.[6][9]

-

Dry the product. The expected melting point is 155–156°C.[9][10]

Part 2: Reduction of the Mannich Base to an Amino Alcohol

With the β-amino ketone intermediate in hand, the next step is the reduction of the carbonyl group to a secondary alcohol. This transformation is critical as it creates the hydroxyl group that will be replaced by chlorine in the final step. The use of specific reducing agents can afford high stereoselectivity.[11][12]

Mechanistic Insight

The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This breaks the C=O pi bond, and subsequent protonation of the resulting alkoxide by the solvent (e.g., methanol or ethanol) yields the desired 1,3-amino alcohol.[13]

Experimental Protocol 2

Materials:

-

3-(Dimethylamino)propiophenone hydrochloride (0.1 mole)

-

Sodium Bicarbonate (for neutralization)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Methanol or Ethanol (solvent for reduction)

-

Sodium Borohydride (NaBH₄) (approx. 0.12 mole)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

The free base of the Mannich product is required for this step. Dissolve the 3-(dimethylamino)propiophenone hydrochloride in water and neutralize by slowly adding an aqueous solution of sodium bicarbonate until effervescence ceases.[14]

-

Extract the liberated free base into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the oily free base.

-

Dissolve the 3-(dimethylamino)propiophenone free base in methanol or ethanol in an appropriately sized flask and cool the solution in an ice bath to 0-5°C.

-

Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(dimethylamino)-1-phenylpropan-1-ol as a crude product, which can be purified further if necessary.

Part 3: Chlorination of the Amino Alcohol

The final step is the conversion of the secondary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. This reaction must be handled with extreme care due to the corrosive and reactive nature of thionyl chloride.

Mechanistic Insight

The reaction between an alcohol and thionyl chloride typically proceeds via the formation of a chlorosulfite ester intermediate. In the case of β-amino alcohols, the internal amine can influence the mechanism.[15][16][17] The hydroxyl group's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. This is followed by an intramolecular (Sₙi) or intermolecular (Sₙ2) attack by a chloride ion on the carbon atom bearing the chlorosulfite group, which is an excellent leaving group (it decomposes to SO₂ and Cl⁻).[15][18] The presence of the amine necessitates careful control of reaction conditions to prevent side reactions.[16][17] An "inverse addition" protocol, where the amino alcohol is added to the thionyl chloride, is often preferred to ensure the amine is immediately protonated, preventing it from acting as a nucleophile.[18][19]

Experimental Protocol 3

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-ol (0.05 mole)

-

Thionyl Chloride (SOCl₂) (at least 0.06 mole, slight excess)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene)

-

Anhydrous Diethyl Ether or Hexanes (for precipitation)

Procedure:

-

SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive, lachrymatory, and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a condenser connected to a gas trap (to neutralize HCl and SO₂ gases), place the anhydrous solvent and cool it in an ice bath.

-

Slowly add the thionyl chloride to the cold solvent.

-

Dissolve the 3-(dimethylamino)-1-phenylpropan-1-ol in the same anhydrous solvent and place it in the dropping funnel.

-